

Commercial Availability and Applications of 2-(2-Ethoxyethoxy)ethyl Acrylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Ethoxyethoxy)ethyl acrylate

Cat. No.: B1329459

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Ethoxyethoxy)ethyl acrylate (EOEOEA), also known by synonyms such as Di(ethylene glycol) ethyl ether acrylate and Carbitol acrylate, is a versatile monofunctional acrylate monomer. Its unique combination of properties, including low viscosity, high flexibility, and good adhesion, has led to its widespread use in various industrial and research applications. This technical guide provides a comprehensive overview of the commercial availability, key properties, synthesis, polymerization, and applications of EOEOEA, with a particular focus on its relevance to the fields of drug delivery and biomaterials.

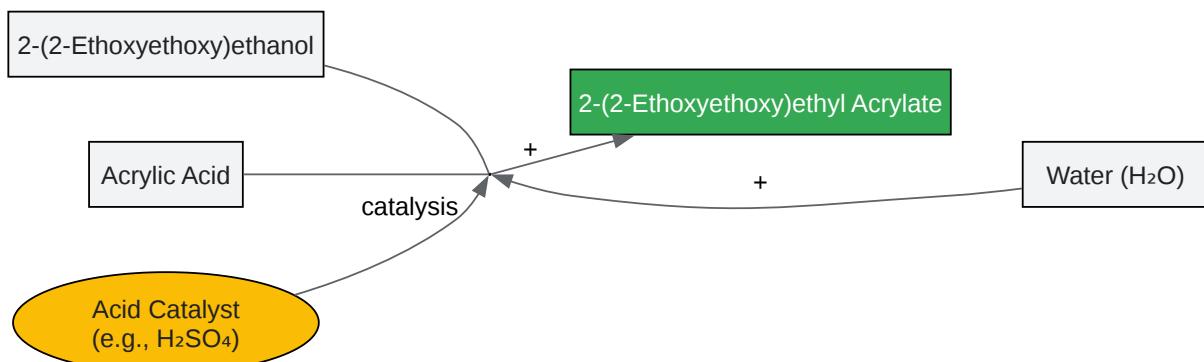
Commercial Availability and Suppliers

2-(2-Ethoxyethoxy)ethyl acrylate is readily available from a range of chemical suppliers globally. It is typically offered in various grades and quantities, from laboratory-scale amounts to industrial bulk volumes. When sourcing this monomer, it is crucial to consider the purity and the type of stabilizer used, which is commonly hydroquinone monomethyl ether (MEHQ) to prevent premature polymerization.[\[1\]](#)[\[2\]](#)

Major Suppliers:

- Riverland Trading: A reliable supplier offering **2-(2-Ethoxyethoxy)ethyl acrylate**.[\[1\]](#)

- Longchang Chemical: A leading manufacturer and supplier of UV curing materials in China, offering EOEOEA under the trade name CHLUMICRYL® EOEOEA.
- Hebei Chuanghai Biotechnology Co., Ltd: A China-based manufacturer supplying EOEOEA.
- IGM Resins: Offers the monomer under the trade name Photomer 4211.
- TCI Chemicals: A global supplier of research chemicals, providing **2-(2-Ethoxyethoxy)ethyl acrylate** for laboratory and development purposes.[3]
- Smolecule: A supplier that also provides valuable technical information on the compound.[2]
- Polysciences, Inc.: A supplier of specialty chemicals for various scientific applications.[4][5]


Physicochemical Properties

2-(2-Ethoxyethoxy)ethyl acrylate is a colorless liquid with a characteristic mild odor.[4][6] Its key physical and chemical properties are summarized in the table below.

Property	Value	References
CAS Number	7328-17-8	[1][6][7]
Molecular Formula	C9H16O4	[2][6]
Molecular Weight	188.22 g/mol	[1][2][6]
Appearance	Colorless liquid	[1][6]
Boiling Point	230-235 °C	[1]
Density	1.016 g/cm ³	[1]
Purity	>98.0% (GC)	[3]
Viscosity	3-8 cP at 25 °C	[2]
Refractive Index	~1.439	[6]
Flash Point	>110 °C (>230 °F)	[6]
Solubility in Water	124-146 g/L at 20 °C	[6]

Synthesis of 2-(2-Ethoxyethoxy)ethyl Acrylate

The industrial synthesis of **2-(2-Ethoxyethoxy)ethyl acrylate** is typically achieved through the direct esterification of 2-(2-ethoxyethoxy)ethanol (diethylene glycol monoethyl ether) with acrylic acid. This reaction is generally catalyzed by a strong acid, such as sulfuric acid, and involves the removal of water to drive the equilibrium towards the product.

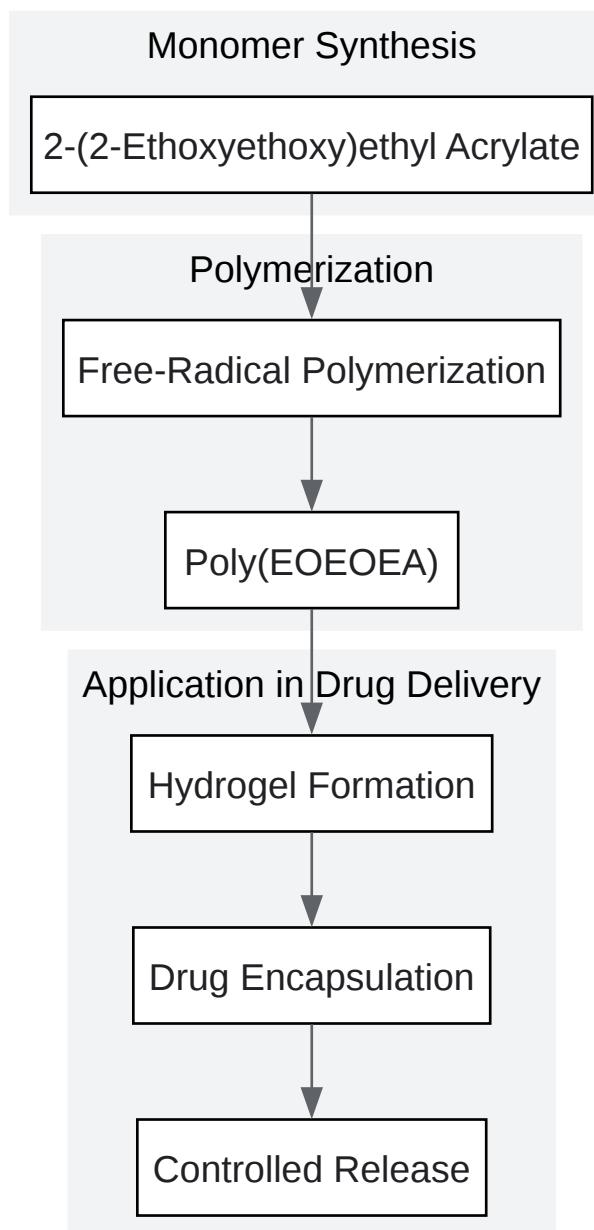
[Click to download full resolution via product page](#)

Synthesis of **2-(2-Ethoxyethoxy)ethyl Acrylate**.

Polymerization and Applications

2-(2-Ethoxyethoxy)ethyl acrylate readily undergoes polymerization via free-radical mechanisms, making it a valuable monomer for the synthesis of a wide range of polymers.^[2] It can be homopolymerized or copolymerized with other monomers to tailor the properties of the resulting polymer for specific applications.^[8]

Polymerization Techniques


- **Free-Radical Polymerization:** This is the most common method for polymerizing EOEOEA. The reaction is typically initiated by thermal initiators (e.g., benzoyl peroxide, AIBN) or photoinitiators in the case of UV curing.^[8]
- **Emulsion Polymerization:** This technique is used to produce polymer latexes with good film-forming properties for applications in coatings, adhesives, and sealants.^[8]

- Radiation Curing: EOEOEA can be cured using high-energy radiation, such as ultraviolet (UV) light or electron beams, to form cross-linked polymers.[\[8\]](#)

Applications in Research and Drug Development

The biocompatibility and hydrophilicity of polymers derived from **2-(2-Ethoxyethoxy)ethyl acrylate** make them particularly interesting for biomedical applications.[\[2\]](#)

- Drug Delivery: EOEOEA is used in the development of hydrogels for controlled drug release. [\[2\]](#) These hydrogels can encapsulate therapeutic agents and release them in a sustained manner.
- Tissue Engineering: The monomer is employed in the synthesis of scaffolds that can support cell growth and tissue regeneration.[\[2\]](#)
- Biocompatible Coatings: Polymers based on EOEOEA can be used to coat medical devices to improve their biocompatibility and reduce fouling.

[Click to download full resolution via product page](#)

Workflow for Polymerization and Application in Drug Delivery.

Experimental Protocols

Synthesis of 2-(2-Ethoxyethoxy)ethyl Acrylate (General Procedure)

The synthesis typically involves the reaction of acrylic acid with diethylene glycol monoethyl ether in the presence of an acid catalyst.[\[1\]](#)

Materials:

- 2-(2-Ethoxyethoxy)ethanol
- Acrylic acid
- Sulfuric acid (catalyst)
- Hydroquinone (inhibitor)
- Toluene (for azeotropic removal of water)

Procedure:

- A mixture of 2-(2-ethoxyethoxy)ethanol, a slight excess of acrylic acid, a catalytic amount of sulfuric acid, and a small amount of hydroquinone is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
- Toluene is added as the azeotropic solvent.
- The reaction mixture is heated to reflux. The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.
- The reaction is monitored by techniques such as gas chromatography (GC) until the starting material is consumed.
- After completion, the reaction mixture is cooled to room temperature.
- The crude product is washed with a dilute sodium bicarbonate solution to neutralize the acid catalyst and remove excess acrylic acid, followed by washing with brine.
- The organic layer is dried over anhydrous magnesium sulfate and filtered.
- The solvent is removed under reduced pressure, and the final product is purified by vacuum distillation to yield pure **2-(2-ethoxyethoxy)ethyl acrylate**.

Free-Radical Polymerization of 2-(2-Ethoxyethoxy)ethyl Acrylate (Homopolymerization)

This protocol describes a general procedure for the homopolymerization of EOEOEA using a thermal initiator.

Materials:

- **2-(2-Ethoxyethoxy)ethyl acrylate** (inhibitor removed by passing through a column of basic alumina)
- Benzoyl peroxide (or AIBN) as the initiator
- Anhydrous solvent (e.g., toluene, dioxane)
- Nitrogen or argon gas

Procedure:

- In a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, the purified **2-(2-ethoxyethoxy)ethyl acrylate** monomer is dissolved in the anhydrous solvent.
- The solution is purged with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
- The initiator (e.g., benzoyl peroxide) is added to the reaction mixture. The amount of initiator will depend on the desired molecular weight of the polymer.
- The reaction vessel is placed in a preheated oil bath at a temperature suitable for the decomposition of the initiator (e.g., 60-80 °C for benzoyl peroxide).
- The polymerization is allowed to proceed for a specified time (e.g., several hours to 24 hours). The progress of the reaction can be monitored by measuring the viscosity of the solution or by taking samples for analysis (e.g., by NMR or GPC).

- To terminate the polymerization, the reaction vessel is cooled in an ice bath, and the mixture is exposed to air.
- The polymer is isolated by precipitation in a non-solvent (e.g., cold methanol or hexane).
- The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Safety and Handling

2-(2-Ethoxyethoxy)ethyl acrylate is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.

- Inhalation: May cause respiratory tract irritation.
- Skin Contact: May cause skin irritation and allergic skin reactions.
- Eye Contact: May cause serious eye irritation.
- Storage: Should be stored in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition. The presence of an inhibitor is crucial for preventing spontaneous polymerization during storage.

Conclusion

2-(2-Ethoxyethoxy)ethyl acrylate is a commercially important monomer with a diverse range of applications, from industrial coatings and adhesives to advanced biomedical materials. Its availability from multiple suppliers and its versatile polymerization chemistry make it a valuable building block for researchers and scientists. For professionals in drug development, the biocompatible and hydrophilic nature of its polymers offers exciting opportunities for creating innovative drug delivery systems and tissue engineering constructs. As with all chemicals, proper handling and safety precautions are essential when working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-(2-Ethoxyethoxy)ethyl acrylate | 7328-17-8 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(2-Ethoxyethoxy)ethyl acrylate CAS : 7328-17-8 EOEOEA - Buy 2-(2-Ethoxyethoxy)ethyl acrylate, CAS : 7328-17-8, EOEOEA Product on BOSS CHEMICAL [bosschemical.com]
- 4. specialchem.com [specialchem.com]
- 5. specialchem.com [specialchem.com]
- 6. 2-(2-Ethoxyethoxy)ethyl acrylate | 7328-17-8 [chemicalbook.com]
- 7. 2-(2-Ethoxyethoxy)ethyl acrylate synthesis - chemicalbook [chemicalbook.com]
- 8. sfdchem.com [sfdchem.com]
- To cite this document: BenchChem. [Commercial Availability and Applications of 2-(2-Ethoxyethoxy)ethyl Acrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329459#commercial-availability-and-suppliers-of-2-\(2-ethoxyethoxy-ethyl-acrylate\)](https://www.benchchem.com/product/b1329459#commercial-availability-and-suppliers-of-2-(2-ethoxyethoxy-ethyl-acrylate))

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com